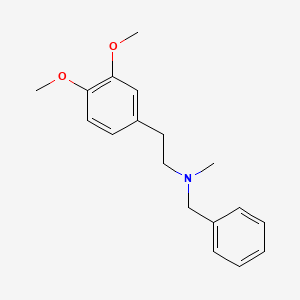
N-Benzyl-2-(3,4-dimethoxyphenyl)-N-methylethanamine
Cat. No. B8813922
Key on ui cas rn:
96025-46-6
M. Wt: 285.4 g/mol
InChI Key: FAVRXIWNBLSBDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04960939
Procedure details


In the first step 3,4-dimethoxyphenethylamine, benzaldehyde and formaldehyde are hydrogenated in the presence of a catalyst, e.g. palladium on carbon, either at normal or slightly elevated pressure, preferably a pressure of 2-3 atm (0.2-0.3 MPa), and the temperature is room temperature or slightly elevated temperature, preferably 20°-30° C. As solvent is used an organic solvent, e.g. ethanol or an ethanol-methylenechloride (1:1)-mixture. The desired product, N-benzyl-N-methyl-3,4-dimethoxyphenethylamine (II) is obtained in a very pure state, when it is precipitated as an acid addition salt, e.g. hydrobromide. As free base the product is oily and difficult to handle.





Name
ethanol methylenechloride
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])[CH2:6][CH2:7][NH2:8].[CH:14](=O)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C=O.[CH2:24](O)C>[Pd].C(O)C.C(Cl)Cl>[CH2:14]([N:8]([CH2:7][CH2:6][C:5]1[CH:9]=[CH:10][C:11]([O:12][CH3:13])=[C:3]([O:2][CH3:1])[CH:4]=1)[CH3:24])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(CCN)C=CC1OC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Six
|
Name
|
ethanol methylenechloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O.C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
slightly elevated temperature, preferably 20°-30° C
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N(C)CCC1=CC(=C(C=C1)OC)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
